Lyn-IN-1
Overview
Description
Lyn-IN-1, also known as a Bafetinib analog, is a potent and selective dual inhibitor of Bcr-Abl and Lyn kinases. It is primarily used in scientific research to study the inhibition of these kinases, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown promise in the treatment of certain cancers, particularly those involving abnormal kinase activity .
Mechanism of Action
Target of Action
Bafetinib (INNO-406) is an orally active dual inhibitor of Bcr-Abl and Lyn tyrosine kinases . The primary targets of Bafetinib (INNO-406) are the Bcr-Abl and Lyn tyrosine kinases, which play crucial roles in the proliferation and survival of certain types of cancer cells .
Mode of Action
Bafetinib (INNO-406) interacts with its targets, Bcr-Abl and Lyn tyrosine kinases, by blocking their autophosphorylation . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
Bafetinib (INNO-406) affects several biochemical pathways. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family . This leads to the induction of apoptosis in Ph+ leukemia cells .
Pharmacokinetics
It is known that bafetinib (inno-406) is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of Bafetinib (INNO-406) action include the inhibition of the autophosphorylation of Bcr-Abl and Lyn tyrosine kinases , disruption of cancer cell signaling pathways , and induction of apoptosis in Ph+ leukemia cells . These effects contribute to its antitumor activity .
Biochemical Analysis
Biochemical Properties
Bafetinib (INNO-406) interacts with several enzymes and proteins. It is a potent and selective inhibitor of Bcr-Abl and Lyn tyrosine kinase, with IC50 values of 5.8nM and 19nM, respectively . Bafetinib can block the autophosphorylation of Bcr-Abl .
Cellular Effects
Bafetinib (INNO-406) has significant effects on various types of cells and cellular processes. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family, and induces apoptosis of Ph+ leukemia cells . It also inhibits the growth of Bcr-Abl–positive leukemic cell lines including K562, KU812 and BaF3/wt .
Molecular Mechanism
Bafetinib (INNO-406) exerts its effects at the molecular level through several mechanisms. It inhibits the Bcr-Abl and Lyn tyrosine kinases, blocking the autophosphorylation of Bcr-Abl . It also enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins, inducing apoptosis of Ph+ leukemia cells .
Temporal Effects in Laboratory Settings
The effects of Bafetinib (INNO-406) change over time in laboratory settings. For example, it has been shown to inhibit the expression of PD-L1 and c-Myc in H292 cells after 24 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Bafetinib (INNO-406) vary with different dosages. For instance, it has been shown to inhibit the expression of PD-L1 in a mouse model of lung cancer when administered orally at a dose of 30 mg/kg/day for 10 consecutive days .
Metabolic Pathways
It is known to interact with the Bcr-Abl and Lyn tyrosine kinases, which play key roles in various cellular processes .
Transport and Distribution
It is known to inhibit the efflux function of ABCB1 and ABCG2 transporters, reversing multidrug resistance .
Subcellular Localization
As a tyrosine kinase inhibitor, it is likely to be localized in the cytoplasm where it can interact with its target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyn-IN-1 is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure followed by the introduction of various functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization or chromatography to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Lyn-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Lyn-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of Bcr-Abl and Lyn kinases, providing insights into kinase activity and regulation.
Biology: this compound is employed in cellular studies to understand the role of kinases in cell signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects in treating cancers, particularly those with abnormal kinase activity.
Industry: this compound is used in the development of new kinase inhibitors and as a reference compound in drug discovery .
Comparison with Similar Compounds
Lyn-IN-1 is unique in its dual inhibition of Bcr-Abl and Lyn kinases. Similar compounds include:
Dasatinib: Another dual inhibitor of Bcr-Abl and Src family kinases, but with a broader spectrum of activity.
Bosutinib: A kinase inhibitor with activity against Bcr-Abl and Src family kinases, but with different selectivity and potency.
Imatinib: A selective inhibitor of Bcr-Abl kinase, primarily used in the treatment of chronic myeloid leukemia.
Compared to these compounds, this compound offers a more selective inhibition of Bcr-Abl and Lyn kinases, making it a valuable tool in research focused on these specific targets .
Properties
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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